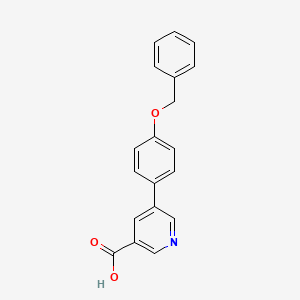
5-(4-(Benzyloxy)phenyl)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(Benzyloxy)phenyl)nicotinic acid, also known as BPN, is a chemical compound with the molecular formula C19H15NO3 and a molecular weight of 305.33 . It is a compound that is attracting significant research interest.
Molecular Structure Analysis
The InChI code for 5-(4-(Benzyloxy)phenyl)nicotinic acid is 1S/C19H15NO3/c21-19(22)17-10-16(11-20-12-17)15-6-8-18(9-7-15)23-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,21,22) . This indicates the presence of a nicotinic acid moiety attached to a benzyloxyphenyl group.Applications De Recherche Scientifique
Herbicidal Activity and Synthesis
- Design and Synthesis for Herbicidal Activity : A study focused on the design, synthesis, and evaluation of substituted aryl-formyl piperidinone derivatives, which include nicotinic acid components, for their herbicidal activity. Compound I-9 showed significant efficacy, indicating the potential of such compounds in developing green herbicides (Fu et al., 2021).
Coordination Polymers and Luminescence
- Hydrothermal Assembly of Coordination Polymers : Research on the hydrothermal assembly of coordination polymers using a trifunctional nicotinic acid building block demonstrated the structural diversity and potential applications in luminescence and magnetism of these compounds (Gu et al., 2017).
Antimicrobial and Antiviral Activities
- Antimycobacterial, Antiviral, and Antimicrobial Activities : A series of nicotinic acid benzylidene hydrazide derivatives were synthesized and evaluated for their antimycobacterial, antiviral, and antimicrobial activities. The study highlights the potential of these compounds in addressing various infectious diseases (Narang et al., 2012).
Electrochemical Properties
- Synthesis and Electrochemical Properties : Research on porphyrin-nicotinic acid binary compounds explored their synthesis and electrochemical properties, indicating their potential application in electrochemical sensors or devices (Xiu, 2007).
Functional Properties and Assembly
- Metal(ii)-Organic Architectures : A study on the assembly of metal(ii) complexes and coordination polymers using an aromatic tricarboxylic acid related to nicotinic acid revealed a variety of structural types with potential applications in catalysis, luminescence, and magnetic properties (Gu et al., 2020).
Propriétés
IUPAC Name |
5-(4-phenylmethoxyphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-19(22)17-10-16(11-20-12-17)15-6-8-18(9-7-15)23-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVYMXHOYMUQJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CN=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602478 |
Source


|
| Record name | 5-[4-(Benzyloxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(Benzyloxy)phenyl)nicotinic acid | |
CAS RN |
893739-18-9 |
Source


|
| Record name | 5-[4-(Phenylmethoxy)phenyl]-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893739-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[4-(Benzyloxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

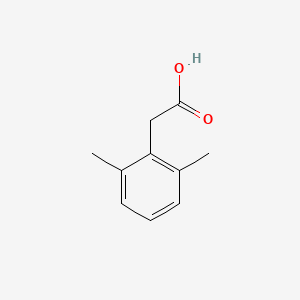
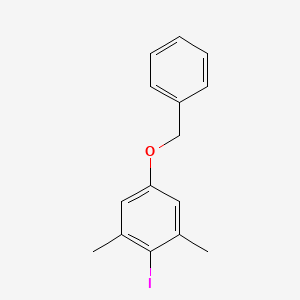
![N-[3-(4-Aminophenoxy)phenyl]acetamide](/img/structure/B1342009.png)

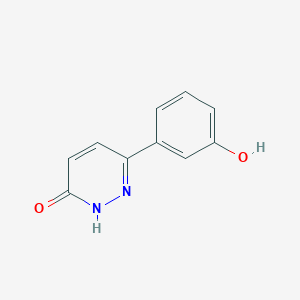
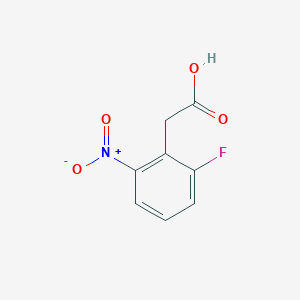
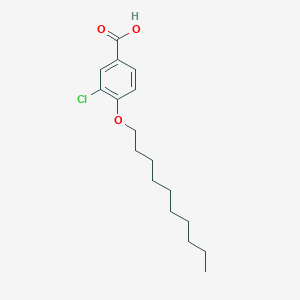
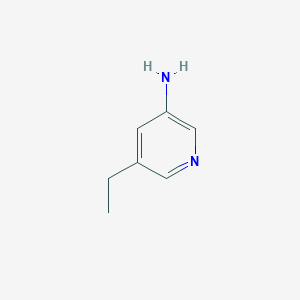
![N,N-Dimethyl(2-methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methanamine](/img/structure/B1342034.png)
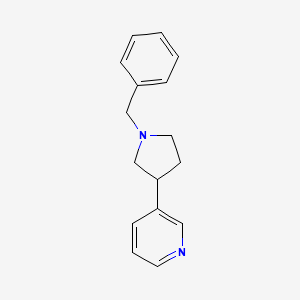
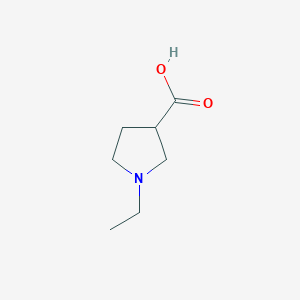


![2-Fluorobenzo[d]thiazol-6-amine](/img/structure/B1342049.png)